Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride

Catalog No.
S14288787
CAS No.
4061-34-1
M.F
C20H26ClN3O2
M. Wt
375.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbam...

CAS Number

4061-34-1

Product Name

Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride

IUPAC Name

(2-anilino-2-oxoethyl)-[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethylazanium;chloride

Molecular Formula

C20H26ClN3O2

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C20H25N3O2.ClH/c1-15-9-8-10-16(2)20(15)22-19(25)14-23(3,4)13-18(24)21-17-11-6-5-7-12-17;/h5-12H,13-14H2,1-4H3,(H-,21,22,24,25);1H

InChI Key

JUYMNMWBPMSAPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)CC(=O)NC2=CC=CC=C2.[Cl-]

Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a quaternary ammonium compound characterized by its complex structure, which includes dimethyl groups and two carbamoyl functionalities attached to a central nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and as a biochemical agent due to its unique molecular arrangement. The molecular formula is C20H26ClN2O2C_{20}H_{26}ClN_2O_2 with a molecular weight of approximately 364.89 g/mol. Its structure features a dimethylammonium group, which imparts cationic properties, and carbamoyl groups that enhance biological interactions.

Typical of quaternary ammonium compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, forming new compounds.
  • Formation of Carbamates: The carbamoyl groups can react with alcohols or phenolic compounds to form carbamates, which are often biologically active.
  • Decomposition: Under certain conditions, it may decompose into simpler amines and hydrochloric acid.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride exhibits significant biological activity. Compounds with similar structures have been noted for their roles as:

  • Acetylcholinesterase Inhibitors: This class of compounds can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine at synaptic junctions, which is critical in neurotransmission.
  • Antimicrobial Agents: Due to their cationic nature, quaternary ammonium compounds often demonstrate antimicrobial properties against various pathogens.
  • Pesticidal Activities: Some derivatives are utilized in agricultural settings as pesticides due to their ability to disrupt biological processes in pests.

The synthesis of Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride typically involves several steps:

  • Formation of Carbamates: Initial reactions between dimethylamine and appropriate carbonyl compounds (like isocyanates) yield the corresponding carbamate intermediates.
  • Quaternization: The resulting amine is then reacted with an alkyl halide (such as methyl chloride) to form the quaternary ammonium salt.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods allow for the efficient production of the compound while maintaining high purity levels.

The applications of Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride span various fields:

  • Pharmaceuticals: It can be used in drug formulations due to its biological activity.
  • Agriculture: As a pesticide or herbicide, it helps manage pest populations effectively.
  • Industrial Chemicals: Its properties may be harnessed in the development of surfactants or emulsifiers.

Interaction studies involving this compound often focus on its binding affinity and efficacy against specific biological targets. Research has demonstrated that similar compounds can interact with neurotransmitter receptors and enzymes, suggesting that Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride may exhibit comparable interactions. Studies typically assess:

  • Binding Studies: Evaluating how effectively the compound binds to target proteins.
  • Inhibition Assays: Measuring the extent to which it inhibits enzymatic activity.

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Denatonium BenzoateC28H34N2O3C_{28}H_{34}N_2O_3Known for its extreme bitterness; used as a bittering agent in products to deter ingestion.
Benzyl Diethyl(2,6-xylylcarbamoylmethyl) Ammonium BenzoateC28H34N2O3C_{28}H_{34}N_2O_3Similar structure; used in pharmaceuticals and as a bitterant.
Dimethylcarbamoyl ChlorideC5H10ClNC_{5}H_{10}ClNA precursor for various carbamate derivatives; highly reactive and used in organic synthesis.

Uniqueness

Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride stands out due to its dual-carbamate structure that enhances both its biological activity and versatility in

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

375.1713548 g/mol

Monoisotopic Mass

375.1713548 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

Explore Compound Types